An In-depth Technical Guide to tert-Nonyl Mercaptan: Chemical Structure and Isomers
An In-depth Technical Guide to tert-Nonyl Mercaptan: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Nonyl Mercaptan (TNM), a key industrial chemical, is a complex mixture of tertiary nonanethiol isomers. Predominantly utilized as a chain transfer agent in polymerization and as an intermediate in the synthesis of various compounds, a thorough understanding of its isomeric composition and chemical properties is crucial for its effective application and for the development of novel derivatives. This guide provides a detailed examination of the chemical structure of tert-Nonyl Mercaptan, elucidates the structures of its primary isomers derived from the oligomerization of isobutylene (B52900), and presents its physicochemical properties. Furthermore, it details experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS).
Chemical Structure and Isomerism
Tert-Nonyl Mercaptan, with the general chemical formula C₉H₂₀S, is not a single compound but rather a mixture of structural isomers. The common CAS number for this mixture is 25360-10-5. The isomeric complexity arises from its synthesis, which involves the reaction of hydrogen sulfide (B99878) with triisobutylene (B147571), a product of isobutylene oligomerization.[1][2] Triisobutylene itself is a mixture of highly branched C₁₂ alkenes. The subsequent addition of a thiol (-SH) group to the tertiary carbon atoms of these C₉ skeletons results in a variety of tert-nonanethiol (B1584881) isomers.
One of the most well-defined isomers is 1,1-dimethylheptanethiol , also known as 2-methyloctane-2-thiol.[3][4] Its structure is characterized by a linear heptyl chain with two methyl groups and a thiol group attached to the same tertiary carbon.
However, the industrial synthesis from triisobutylene suggests that the primary isomers of tert-Nonyl Mercaptan are derived from the carbon skeletons of the main triisobutylene isomers. The two principal isomers of triisobutylene are 2,2,4,4-tetramethylpentane (B94933) and 2,3,4,4-tetramethylpentene. The corresponding tert-nonyl mercaptan isomers are therefore predicted to be:
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2,2,4,4-Tetramethyl-1-pentanethiol
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2,3,4,4-Tetramethyl-2-pentanethiol
The following diagram illustrates the primary isomers of tert-Nonyl Mercaptan.
Caption: Primary isomers of tert-Nonyl Mercaptan.
Physicochemical Properties
The physicochemical properties of tert-Nonyl Mercaptan are typically reported for the isomeric mixture. These properties can vary slightly depending on the specific composition of the mixture.
| Property | Value (for isomeric mixture) | References |
| Molecular Formula | C₉H₂₀S | |
| Molecular Weight | 160.32 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 188 °C (lit.) | [5] |
| Density | 0.856 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 40 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.457 (lit.) | |
| Vapor Pressure | 1.44 hPa at 25 °C | [6] |
| Water Solubility | 16.6 mg/L at 20 °C | [6] |
Experimental Protocols
Synthesis of tert-Nonyl Mercaptan from Triisobutylene
The industrial synthesis of tert-Nonyl Mercaptan involves the acid-catalyzed addition of hydrogen sulfide to triisobutylene. The following protocol is based on established methods.[1][2]
Materials:
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Triisobutylene (mixture of isomers)
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Hydrogen Sulfide (H₂S)
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Dry cation exchange resin (e.g., Amberlyst 15)
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Nitrogen (N₂) for inerting
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Anhydrous sodium sulfate (B86663) (for drying)
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Suitable reaction vessel (pressure reactor) with stirring and temperature control
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Gas inlet and outlet with appropriate scrubbing for H₂S
Procedure:
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Reactor Preparation: The pressure reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
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Catalyst Loading: The dry cation exchange resin (e.g., 5-10% by weight of triisobutylene) is added to the reactor.
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Reactant Charging: Triisobutylene is charged into the reactor.
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Reaction Conditions: The reactor is sealed and cooled to the desired reaction temperature (typically between 0 °C and 35 °C to maximize selectivity).[1]
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Hydrogen Sulfide Addition: Hydrogen sulfide is introduced into the reactor under pressure (typically 1-10 bar). The reaction is exothermic and the temperature should be carefully controlled.
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Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the conversion of triisobutylene.
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Reaction Quenching and Work-up: Once the reaction is complete, the excess hydrogen sulfide is carefully vented through a scrubber. The reaction mixture is filtered to remove the catalyst.
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Purification: The crude product is washed with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate.
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Distillation: The final product is purified by vacuum distillation to isolate the tert-Nonyl Mercaptan isomers from unreacted starting material and any byproducts.
The following diagram outlines the general workflow for the synthesis of tert-Nonyl Mercaptan.
Caption: Synthesis workflow for tert-Nonyl Mercaptan.
GC-MS Analysis of tert-Nonyl Mercaptan Isomers
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying the isomers in a tert-Nonyl Mercaptan mixture.
Instrumentation:
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Gas Chromatograph with a Mass Selective Detector (GC-MS)
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Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the branched alkanethiol isomers.
Sample Preparation:
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Dilute the tert-Nonyl Mercaptan sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.
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If necessary, derivatization can be performed to improve chromatographic performance, although it is often not required for these thiols.
GC-MS Parameters (Typical):
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase at 10 °C/min to 250 °C.
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Final hold: Hold at 250 °C for 5 minutes.
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MS Parameters:
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-300.
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Data Analysis:
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The individual isomers will be separated based on their boiling points and interaction with the stationary phase, resulting in distinct peaks in the chromatogram.
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The mass spectrum of each peak can be used to identify the specific isomer by its fragmentation pattern. Key fragments for thiols include the molecular ion (M⁺), [M-SH]⁺, and various alkyl fragments.
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Quantification can be achieved by integrating the peak areas and using an internal or external standard calibration.
The logical relationship for identifying an unknown component in the tert-Nonyl Mercaptan mixture using GC-MS is depicted below.
Caption: GC-MS identification workflow for TNM isomers.
Conclusion
Tert-Nonyl Mercaptan is a valuable industrial chemical whose utility is defined by the properties of its constituent isomers. A comprehensive understanding of the isomeric structures, which are primarily derived from the oligomerization of isobutylene, is essential for optimizing its use in various applications. The provided synthesis and analytical protocols offer a framework for the production and characterization of this complex mixture, enabling researchers and professionals to further explore its potential in polymerization, chemical synthesis, and materials science.
References
- 1. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tert-Nonanethiol | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Nonyl mercaptan [webbook.nist.gov]
- 5. 2,4,4-TRIMETHYL-2-PENTANETHIOL | 141-59-3 [chemicalbook.com]
- 6. CAS # 57602-97-8, 2,2,4,4-Tetramethyl-3-pentanethiol - chemBlink [chemblink.com]
